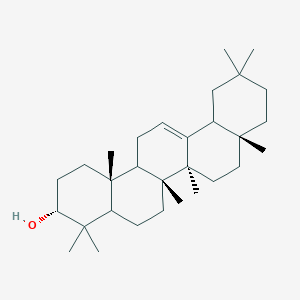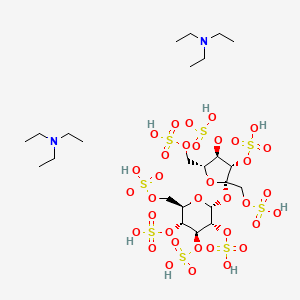![molecular formula C16H13N B14080000 Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- is an organic compound with the molecular formula C15H11N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(1E)-2-(4-methylphenyl)ethenyl] group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- typically involves the reaction of 4-methylbenzaldehyde with benzonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- can be compared with other similar compounds, such as:
Benzonitrile: The parent compound, which lacks the 4-[(1E)-2-(4-methylphenyl)ethenyl] group.
4-Methylbenzonitrile: A derivative with a methyl group on the benzene ring.
4-[(1E)-2-(4-methylphenyl)ethenyl]benzaldehyde: A compound with an aldehyde group instead of a nitrile group.
The uniqueness of Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H13N |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-[(E)-2-(4-methylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3/b7-6+ |
Clé InChI |
XDRQSWIHRYSNDY-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)












![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
